molecular formula C4HCl2NO4S2 B1585882 5-Chloro-4-nitrothiophene-2-sulfonyl chloride CAS No. 58457-24-2

5-Chloro-4-nitrothiophene-2-sulfonyl chloride

Cat. No. B1585882
Key on ui cas rn: 58457-24-2
M. Wt: 262.1 g/mol
InChI Key: SGHAHFHTASPNKN-UHFFFAOYSA-N
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Patent
US05739299

Procedure details

2--Chlorosulphonyl-5-chlorothiophene (19.8 parts) was added to fuming nitric acid (80 parts), allowing to exotherm to 35° C. Heated to 50° C. and stirred under these conditions for 2 hours. Cooled to room temperature then poured onto ice/water with vigorous stirring. The white solid was filtered off and dried to yield the product 2-chlorosulphonyl-4-nitro-5-chlorothiophene (19 parts).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[S:6][C:7]([Cl:10])=[CH:8][CH:9]=1)(=[O:4])=[O:3].[N+:11]([O-])([OH:13])=[O:12]>>[Cl:1][S:2]([C:5]1[S:6][C:7]([Cl:10])=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1SC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred under these conditions for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exotherm to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
ADDITION
Type
ADDITION
Details
then poured onto ice/water with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1SC(=C(C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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